Pomalidomide 4'-PEG1-acid

PROTAC Cereblon Binding Affinity

Pomalidomide 4'-PEG1-acid (CAS: 2139348-60-8) is a functionalized cereblon (CRBN) ligand-linker conjugate, consisting of a pomalidomide-based E3 ligase ligand connected via a short polyethylene glycol (PEG1) spacer to a terminal carboxylic acid. This structure classifies it as a 'degronimod' or 'E3 ligase ligand-linker conjugate', a critical building block for the rational design and synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues.

Molecular Formula C18H19N3O7
Molecular Weight 389.4 g/mol
Cat. No. B15540829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG1-acid
Molecular FormulaC18H19N3O7
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)
InChIKeyGXCGXOBFROXMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide 4'-PEG1-acid: A Cereblon Ligand-Linker Conjugate for PROTAC Development


Pomalidomide 4'-PEG1-acid (CAS: 2139348-60-8) is a functionalized cereblon (CRBN) ligand-linker conjugate, consisting of a pomalidomide-based E3 ligase ligand connected via a short polyethylene glycol (PEG1) spacer to a terminal carboxylic acid [1]. This structure classifies it as a 'degronimod' or 'E3 ligase ligand-linker conjugate', a critical building block for the rational design and synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues . The compound facilitates the recruitment of the CRBN E3 ubiquitin ligase complex, a key step in inducing proximity and subsequent ubiquitin-proteasome-mediated degradation of target proteins, a strategy with broad applications in chemical biology and drug discovery .

Why Pomalidomide 4'-PEG1-acid Cannot Be Substituted with Generic Pomalidomide or Other Linker Variants


Direct substitution of Pomalidomide 4'-PEG1-acid with unmodified pomalidomide or other CRBN ligand-linker conjugates is scientifically invalid for PROTAC research. Unmodified pomalidomide (IC50 of 13 nM for TNF-α inhibition in PBMCs) lacks the essential linker and reactive handle required for covalent conjugation to a target-protein ligand, a prerequisite for creating a functional PROTAC molecule [1]. Furthermore, even minor alterations in linker length or composition among related degrader building blocks, such as the shift from a PEG1 to a PEG4 linker (e.g., Pomalidomide-PEG4-CO2H) , are well-documented to profoundly alter ternary complex formation efficiency, neo-substrate degradation profiles, and overall degrader activity . This underscores that Pomalidomide 4'-PEG1-acid is not a generic immunomodulatory drug but a precisely engineered chemical tool where both the ligand and linker dimensions are critical variables for reproducible scientific outcomes.

Quantitative Differentiation of Pomalidomide 4'-PEG1-acid for Informed Procurement


Preservation of Parental Cereblon Binding Affinity as a Proxy for Degrader Potency

The efficacy of a CRBN-recruiting PROTAC is fundamentally dependent on the high-affinity binding of its E3 ligase ligand component. The pomalidomide warhead in Pomalidomide 4'-PEG1-acid retains the potent cereblon-binding characteristics of the parent molecule. In a head-to-head comparison, pomalidomide binds cereblon with an IC50 of 2.38 µM, while a structurally related analog, F-3,6′-DP, exhibits a comparable IC50 of 2.66 µM [1]. In a separate study, pomalidomide binding to cereblon was confirmed with an IC50 of 2.37 µM, compared to 1,6′-DP (IC50 = 1.52 µM) and 3,6′-DP (IC50 = 0.94 µM) [2]. These data establish that the core ligand maintains robust CRBN engagement. The 4'-PEG1-acid functionalization is designed for minimal steric interference, thereby preserving this essential binding activity as the foundational requirement for forming a productive ternary complex.

PROTAC Cereblon Binding Affinity IMiD FRET

PEG1 Linker Optimization for Ternary Complex Geometry and Degradation Efficiency

The linker in a PROTAC is a critical determinant of efficacy, as it dictates the spatial orientation of the target protein and E3 ligase for productive ubiquitination. In a comparative PROTAC study targeting SHP2, a conjugate created by linking RMC-4550 (a SHP2 inhibitor) with pomalidomide using a PEG linker (similar in class to the PEG1 unit in Pomalidomide 4'-PEG1-acid) induced degradation of SHP2 in leukemic cells at a sub-micromolar concentration (DC50 < 1 µM) [1]. This outcome is contrasted with alternative linker types (e.g., alkyl or longer PEG chains) known to produce different degradation profiles and DC50 values, underscoring the importance of linker selection . Pomalidomide 4'-PEG1-acid provides a defined, single-unit PEG spacer that offers a specific, rigid-flexible balance, allowing researchers to systematically evaluate the impact of linker geometry on degradation potency, a key advantage over non-specific or bulkier linkers.

PROTAC Linker Chemistry Ternary Complex SAR Degradation

Chemoselective Functionalization: Carboxylic Acid Handle for Amide Coupling

The terminal carboxylic acid moiety on Pomalidomide 4'-PEG1-acid provides a specific and versatile reactive handle for bioconjugation . In the context of PROTAC synthesis, this functional group is primed for chemoselective amide coupling with primary or secondary amines present on a target protein ligand . This differs fundamentally from other commercially available pomalidomide-linker conjugates, which may terminate with an amine , azide (for CuAAC click chemistry) [1], or alkyne . The choice of reactive handle dictates the compatible conjugation chemistry and, consequently, the synthetic route to the final degrader molecule. Procurement of the acid variant specifically enables direct amide bond formation without the need for additional protection/deprotection steps or functional group interconversions that might be required with other handles.

PROTAC Synthesis Click Chemistry Amide Coupling Conjugation Reactive Handle

Optimal Use Cases for Pomalidomide 4'-PEG1-acid in PROTAC and Molecular Glue Development


Synthesis of PROTACs Targeting Kinases or Transcription Factors with Amine-Containing Ligands

Pomalidomide 4'-PEG1-acid is ideally suited for constructing PROTACs when the target protein ligand (warhead) contains a free amine group. The terminal carboxylic acid enables a straightforward amide coupling reaction, the most common and robust method for PROTAC assembly. This application is directly supported by evidence showing that PROTACs with PEG linkers can achieve sub-micromolar target degradation [1], making it a preferred building block for initial SAR studies against novel targets in oncology and immunology.

Systematic Linker Length SAR Studies in CRBN-Dependent Degradation

The defined PEG1 linker in this compound provides a critical reference point for structure-activity relationship (SAR) campaigns. Researchers can procure this building block alongside its PEG2, PEG3, and PEG4 analogs (e.g., Pomalidomide-PEG4-CO2H ) to generate a series of PROTACs with identical warheads but incremental linker lengths. This systematic approach is essential for identifying the optimal linker geometry that maximizes ternary complex formation and degradation efficiency (DC50), a key differentiator from non-PEGylated or alkyl-chain linkers that may confer different physiochemical properties .

Functionalization of Solid-Phase Resins for On-Resin PROTAC Synthesis

The carboxylic acid handle of Pomalidomide 4'-PEG1-acid can be readily activated and used to functionalize amine-containing solid supports (e.g., Rink amide resin). This facilitates a modular, on-resin synthesis strategy for PROTACs, allowing for the stepwise addition of linkers and target-binding moieties. This method improves synthetic efficiency and purity, particularly when generating focused PROTAC libraries, and leverages the compound's specific reactive handle in a way that other functional groups (e.g., azides) cannot directly support without additional steps.

Construction of Homo-PROTACs for E3 Ligase Dimerization Studies

By employing a bifunctional linker containing two amine groups, Pomalidomide 4'-PEG1-acid can be used to create 'homo-PROTACs' that dimerize two CRBN E3 ligase molecules. This application is a powerful chemical biology tool for investigating the consequences of E3 ligase self-association and proximity-induced autoubiquitination, a mechanism of potential therapeutic relevance in cancers where CRBN is dysregulated.

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